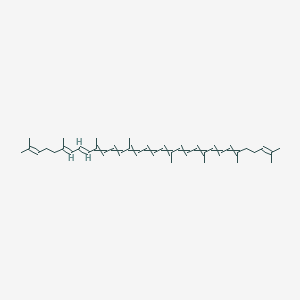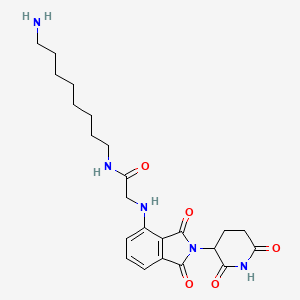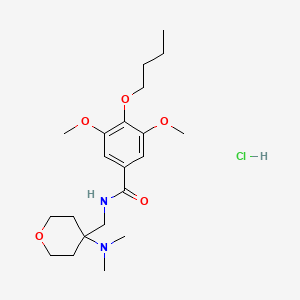
2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the 2,4-dimethoxybenzyl group . The reaction conditions often involve heating and the use of a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, as an AChE inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In the context of dopamine receptor modulation, the compound interacts with the receptor’s allosteric binding site, influencing neurotransmitter signaling .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is similar in structure but contains a piperidinyl group instead of the dimethoxybenzyl group.
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: This compound has a dihydroxyphenyl group, which imparts different chemical and biological properties.
Uniqueness
2-(2,4-Dimethoxybenzyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the 2,4-dimethoxybenzyl group enhances its potential as an enzyme inhibitor and receptor modulator, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-12-8-7-11(15(9-12)22-2)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
ZNIRGYVGIAFTAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

![(3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B11933801.png)

![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)


![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)


